

Comparison of the toxicological profiles of Ferric ammonium edta and other iron supplements.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric ammonium edta*

Cat. No.: *B13819402*

[Get Quote](#)

Comparative Toxicological Profile of Ferric Ammonium EDTA and Other Common Iron Supplements

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of various iron supplements, with a focus on **Ferric Ammonium EDTA** against other widely used alternatives such as Ferrous Sulfate, Ferrous Fumarate, Ferrous Gluconate, and Iron Dextran. The information is supported by experimental data and methodologies to assist in research and development.

Overview of Iron Supplement Toxicity

Iron, while essential for numerous biological processes like oxygen transport and DNA synthesis, is toxic in excess.^{[1][2][3]} The primary mechanism of iron toxicity stems from its ability to catalyze the formation of highly reactive free radicals through the Fenton and Haber-Weiss reactions, leading to oxidative stress.^{[4][5][6][7][8]} This can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death and organ damage.^{[1][8][9]} The liver is a primary target for iron-induced toxicity due to its central role in iron metabolism and storage.^{[10][11][12]}

Quantitative Toxicological Data Comparison

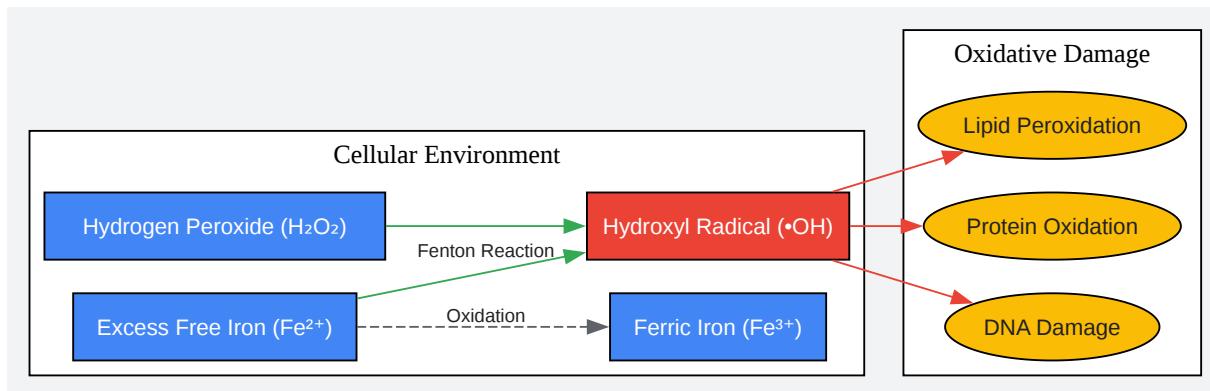
The following table summarizes key quantitative toxicological data for **Ferric Ammonium EDTA** and other common iron supplements. The data, primarily from rodent studies, provides a comparative measure of acute toxicity.

Compound	Form	LD50 (Oral, Rat)	Elemental Iron Content	Key Toxicological Notes
Ferric Ammonium EDTA	Organic Chelate	Low acute oral toxicity. Dissociates in the GI tract. Toxicity profile is related to EDTA. [13] [14]	~13%	Not directly genotoxic or carcinogenic. High doses of EDTA can affect mineral absorption. [13] [14]
Ferrous Sulfate	Inorganic Salt	132-881 mg Fe/kg [15] (300 - 2,000 mg/kg of compound) [16]	~20% (Heptahydrate)	Leading cause of pediatric poisonings. [10] Causes significant gastrointestinal irritation and necrosis. [10] [15]
Ferrous Fumarate	Organic Salt	3850 mg/kg [17]	~33%	Can cause severe gastrointestinal distress, including nausea, vomiting, and cramps. [18] [19]
Ferrous Gluconate	Organic Salt	2237 mg/kg [20] [21]	~12%	Considered to have less gastrointestinal irritation than ferrous sulfate. [20] Overdose can still lead to

Iron Dextran	Complex	N/A (Parenteral use)	Varies	severe systemic toxicity. [22]
				Administered via injection. Carries a risk of anaphylactic reactions, which can be fatal. [23] [24] [25] Listed as "reasonably anticipated to be a human carcinogen" based on animal studies showing injection-site sarcomas. [26]

Note: LD50 values can vary between studies and testing conditions.

Key Toxicological Mechanisms and Signaling Pathways

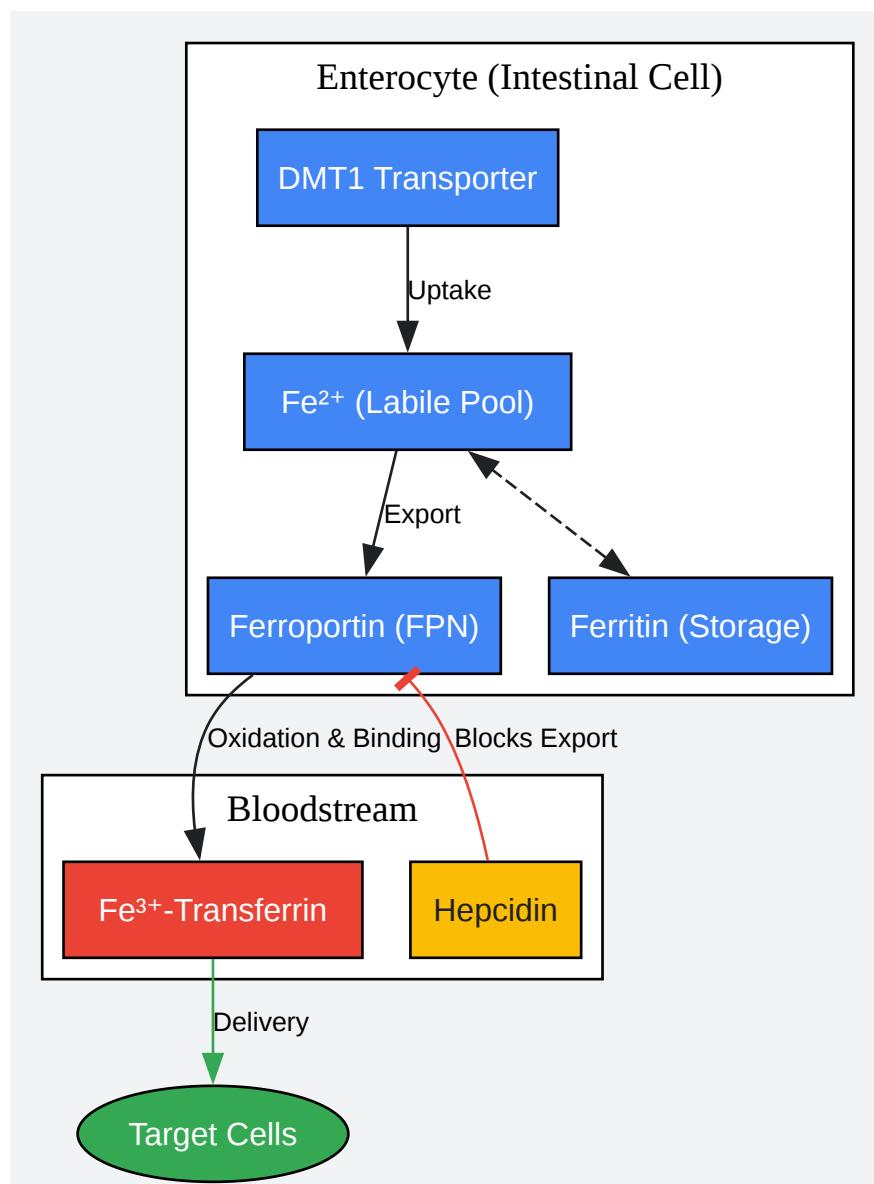

The primary toxicological concern with iron supplementation is acute iron poisoning from overdose, which progresses through several clinical stages, starting with gastrointestinal distress and potentially leading to metabolic acidosis, shock, and liver failure.[\[10\]](#)[\[12\]](#)

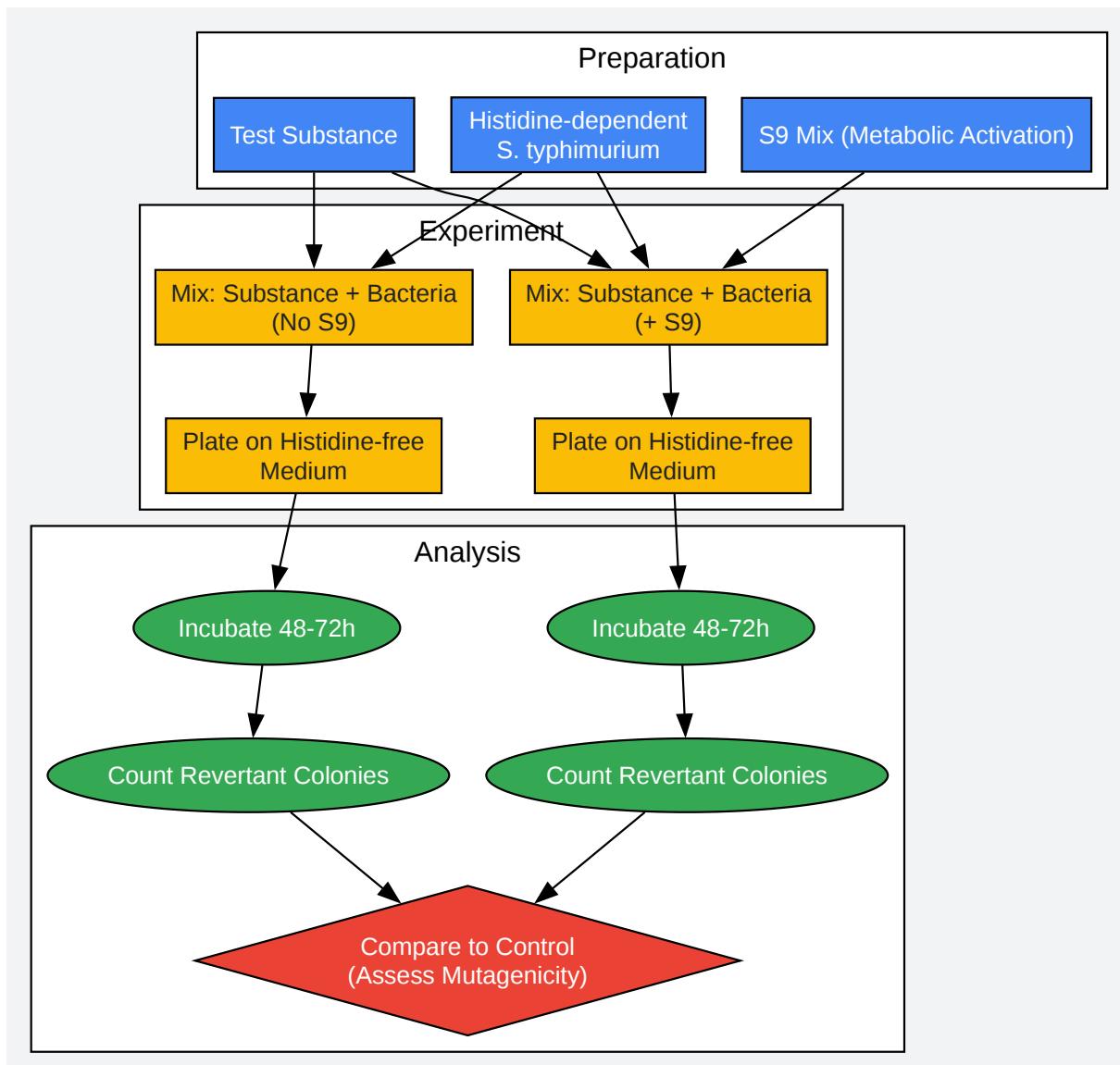
Iron-Induced Oxidative Stress: The Fenton Reaction

At the cellular level, excess free iron, particularly the ferrous form (Fe^{2+}), participates in the Fenton reaction. This reaction with hydrogen peroxide (H_2O_2) generates the highly damaging hydroxyl radical ($\cdot\text{OH}$).[\[4\]](#)[\[6\]](#)[\[7\]](#)

Fenton Reaction: $\text{Fe}^{2+} + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+} + \cdot\text{OH} + \text{OH}^-$ [\[6\]](#)

This cascade of reactive oxygen species (ROS) production overwhelms the cell's antioxidant defenses, leading to oxidative damage to vital cellular components.[3]




[Click to download full resolution via product page](#)

Caption: The Fenton reaction pathway, illustrating the generation of hydroxyl radicals from excess ferrous iron.

Cellular Iron Metabolism

Understanding the normal pathway of iron metabolism is crucial for comprehending its toxicology. Iron is absorbed in the duodenum and transported in the blood bound to transferrin. This complex binds to transferrin receptors on cells, initiating uptake. Inside the cell, iron is released and enters a labile iron pool, from which it can be utilized, stored in ferritin, or exported. Hepcidin is the master regulatory hormone that controls iron absorption and release. Disruption of this tightly regulated process leads to iron overload.[1][2][11]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview of Iron Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Iron Metabolism: The Crucial Actors in Diseases [mdpi.com]
- 4. Iron and oxidizing species in oxidative stress and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutrifix-health.com [nutrifix-health.com]
- 6. Fenton Reaction-Induced Oxidative Damage to Membrane Lipids and Protective Effects of 17 β -Estradiol in Porcine Ovary and Thyroid Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ferrous sulfate toxicity: a review of autopsy findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Body iron metabolism and pathophysiology of iron overload | springermedizin.de [springermedizin.de]
- 12. Iron - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ferrous Sulfate Environmental and Toxicological Information - Affinity Chemical [affinitychemical.com]
- 16. redox.com [redox.com]
- 17. Iron(II) fumarate - Wikipedia [en.wikipedia.org]
- 18. cdn.pfizer.com [cdn.pfizer.com]
- 19. Ferrous fumarate Uses, Side Effects & Warnings [drugs.com]
- 20. ruiupugroup.com [ruiupugroup.com]
- 21. echemi.com [echemi.com]
- 22. Iron(II) gluconate - Wikipedia [en.wikipedia.org]

- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Iron Dextran Monograph for Professionals - Drugs.com [drugs.com]
- 25. Iron Dextran - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Iron Dextran Complex - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparison of the toxicological profiles of Ferric ammonium edta and other iron supplements.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13819402#comparison-of-the-toxicological-profiles-of-ferric-ammonium-edta-and-other-iron-supplements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com